
Fructose 2,6-biphosphate
Descripción general
Descripción
La fructosa 2,6-bisfosfato es un metabolito que juega un papel crucial en la regulación de la glucólisis y la gluconeogénesis. Es conocida por su capacidad de afectar alostéricamente la actividad de enzimas clave como la fosfofructoquinasa 1 y la fructosa 1,6-bisfosfatasa . Este compuesto es sintetizado y descompuesto por la enzima bifuncional fosfofructoquinasa 2/fructosa 2,6-bisfosfatasa .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La fructosa 2,6-bisfosfato se sintetiza en el citosol mediante la fosforilación de la fructosa 6-fosfato por la enzima fosfofructoquinasa 2 utilizando ATP . Las condiciones de reacción típicamente implican un estado desfosforilado de la enzima, que es favorecido por altos niveles de insulina .
Métodos de producción industrial: Esta enzima puede utilizarse entonces para catalizar la producción de fructosa 2,6-bisfosfato a partir de fructosa 6-fosfato y ATP en condiciones controladas .
Análisis De Reacciones Químicas
Degradation (Phosphatase Activity: FBPase-2)
-
Reaction :
\text{Fru-2,6-P₂ + H₂O → Fru-6-P + P_i} -
Mechanism :
The phosphatase domain hydrolyzes the C2 phosphate group via a phosphohistidine intermediate . Key residues (e.g., His256 and His390 in testis isozymes) act as nucleophiles or general bases . Mutation studies show that His256 elimination shifts the mechanism to direct water-mediated hydrolysis .
Hormonal Control
Hormone | Effect on Enzyme State | Fru-2,6-P₂ Level | Metabolic Outcome |
---|---|---|---|
Insulin | Dephosphorylation | ↑ | Activates PFK-1 → Glycolysis |
Glucagon | Phosphorylation (PKA) | ↓ | Inhibits PFK-1 → Gluconeogenesis |
-
Phosphorylation of PFK-2/FBPase-2 at an N-terminal serine residue by protein kinase A (PKA) activates FBPase-2 and inhibits PFK-2, reducing Fru-2,6-P₂ levels .
Allosteric Regulation
-
PFK-1 Activation :
Fru-2,6-P₂ increases PFK-1’s affinity for Fru-6-P ( reduced from 6 mM to 0.1 mM) and alleviates ATP/citrate inhibition . -
FBPase-1 Inhibition :
Fru-2,6-P₂ competes with fructose 1,6-bisphosphate (Fru-1,6-P₂) for binding to FBPase-1, suppressing gluconeogenesis .
Catalytic Residues in PFK-2/FBPase-2
Structural Insights
-
PFK-2 Domain : Resembles adenylate kinase fold, with ATP-binding motifs critical for phosphoryl transfer .
-
FBPase-2 Domain : Shares homology with histidine phosphatases, utilizing a covalent phosphoenzyme intermediate .
Kinetic Parameters
Parameter | PFK-2 Activity | FBPase-2 Activity | Source |
---|---|---|---|
VmaxV_{max}Vmax | 4.3x higher than phosphatase | 0.23 µmol/min/mg (H256A mutant) | |
KmK_mKm (Fru-6-P) | 15 µM | N/A | |
pH Optimum | 7.5–8.0 | 6.5–7.0 |
Pathophysiological Implications
-
Cancer Metabolism : Elevated Fru-2,6-P₂ in tumors enhances glycolysis (Warburg effect). PFKFB4, a hypoxia-inducible isozyme, drives Fru-2,6-P₂ synthesis, promoting ATP production and tumor growth .
-
TIGAR Protein : A p53-induced bisphosphatase homolog, TIGAR hydrolyzes Fru-2,6-P₂ to Fru-6-P, redirecting flux to the pentose phosphate pathway (PPP) for NADPH and ROS mitigation .
Aplicaciones Científicas De Investigación
Regulation of Glycolysis and Gluconeogenesis
Fru-2,6-P2 acts as a powerful allosteric regulator of key enzymes involved in glycolysis and gluconeogenesis. It enhances the activity of phosphofructokinase-1 (PFK-1), promoting glycolysis while inhibiting fructose-1,6-bisphosphatase (FBPase-1), which is essential for gluconeogenesis. This regulatory mechanism allows cells to adapt their metabolic pathways based on energy demands.
Case Study: Hepatic Regulation
A study demonstrated that increasing hepatic levels of Fru-2,6-P2 can overcome insulin resistance in type 2 diabetes models. By using adenovirus-mediated overexpression of the enzyme responsible for its synthesis, researchers observed significant reductions in plasma glucose and lipids in diabetic mice. This suggests that targeting Fru-2,6-P2 could be a therapeutic strategy for managing diabetes-related metabolic dysfunctions .
Role in Cancer Metabolism
Fru-2,6-P2 has been implicated in cancer cell metabolism, where altered glycolytic pathways are often observed. Tumor cells frequently exhibit increased glycolytic flux to support rapid proliferation, a phenomenon known as the Warburg effect.
Research Findings
Research indicates that elevated levels of Fru-2,6-P2 can enhance glycolytic activity in cancer cells, thus providing a potential target for cancer therapies aimed at disrupting the metabolic adaptations of tumors .
Impact on Insulin Secretion
In pancreatic β-cells, Fru-2,6-P2 modulates insulin secretion by influencing calcium oscillations. Studies have shown that varying levels of Fru-2,6-P2 can alter the frequency and amplitude of these oscillations, which are critical for proper insulin release. This modulation suggests that Fru-2,6-P2 could be a key player in maintaining glucose homeostasis through its effects on insulin secretion .
Applications in Fermentation Technology
Fru-2,6-P2 is also relevant in industrial applications such as fermentation technology. Its role as an activator of glycolysis makes it beneficial for optimizing fermentation processes where efficient sugar conversion to alcohol or organic acids is desired.
Industrial Insights
In vinegar production using Gluconacetobacter species, the presence of Fru-2,6-P2 can enhance the efficiency of sugar metabolism during fermentation, leading to higher yields of acetic acid .
Potential Therapeutic Targets
Given its regulatory functions in various metabolic pathways, Fru-2,6-P2 is being explored as a therapeutic target for several conditions including obesity and metabolic syndromes. By manipulating its levels through genetic or pharmacological means, researchers aim to restore normal metabolic functions in affected individuals.
Summary Table: Applications of Fru-2,6-P2
Mecanismo De Acción
La fructosa 2,6-bisfosfato ejerce sus efectos modulando alostéricamente la actividad de enzimas clave involucradas en la glucólisis y la gluconeogénesis. Activa la fosfofructoquinasa 1 al aumentar su afinidad por la fructosa 6-fosfato y disminuir su afinidad por el ATP y el citrato inhibitorios . Por el contrario, inhibe la fructosa 1,6-bisfosfatasa, regulando así el equilibrio entre la glucólisis y la gluconeogénesis .
Compuestos similares:
Fructosa 1,6-bisfosfato: Otro importante regulador de la glucólisis, pero está involucrado en diferentes pasos de la vía.
Glucosa 6-fosfato: Juega un papel en la glucólisis y la gluconeogénesis, pero no tiene los mismos efectos reguladores que la fructosa 2,6-bisfosfato.
Unicidad: La fructosa 2,6-bisfosfato es única en su capacidad de regular alostéricamente tanto la glucólisis como la gluconeogénesis al modular la actividad de la fosfofructoquinasa 1 y la fructosa 1,6-bisfosfatasa . Este doble papel regulador la convierte en una molécula crítica en el mantenimiento del equilibrio metabólico.
Comparación Con Compuestos Similares
Fructose 1,6-bisphosphate: Another important regulator of glycolysis, but it is involved in different steps of the pathway.
Glucose 6-phosphate: Plays a role in glycolysis and gluconeogenesis but does not have the same regulatory effects as fructose 2,6-biphosphate.
Uniqueness: this compound is unique in its ability to allosterically regulate both glycolysis and gluconeogenesis by modulating the activity of phosphofructokinase 1 and fructose 1,6-bisphosphatase . This dual regulatory role makes it a critical molecule in maintaining metabolic balance.
Actividad Biológica
Fructose 2,6-bisphosphate (F2,6BP) is a crucial regulatory metabolite in cellular metabolism, particularly in glycolysis and gluconeogenesis. It is synthesized by the enzyme 6-phosphofructo-2-kinase (PFK-2) and acts as an allosteric activator of 6-phosphofructo-1-kinase (PFK-1), thereby playing a significant role in controlling glucose metabolism. This article explores the biological activity of F2,6BP, its implications in various metabolic pathways, and its potential therapeutic applications.
Regulation of Glycolysis and Gluconeogenesis
F2,6BP is primarily known for its role in regulating the glycolytic pathway. It enhances the activity of PFK-1, which catalyzes the conversion of fructose 6-phosphate to fructose 1,6-bisphosphate. This reaction is a key control point in glycolysis. Conversely, F2,6BP inhibits fructose 1,6-bisphosphatase (FBPase), an enzyme that catalyzes the reverse reaction during gluconeogenesis. This dual regulatory function allows F2,6BP to maintain glucose homeostasis in response to varying metabolic demands.
Table: Enzymatic Regulation by F2,6BP
Enzyme | Reaction Type | Effect of F2,6BP |
---|---|---|
PFK-1 | Glycolysis | Activator |
FBPase | Gluconeogenesis | Inhibitor |
Role in Cancer Metabolism
Recent studies have highlighted the elevated levels of F2,6BP in cancer cells compared to normal cells. This increase is often attributed to the overexpression of PFKFB isoenzymes (PFKFB1-4), which are responsible for synthesizing F2,6BP. The heightened concentration of F2,6BP facilitates increased glycolytic flux necessary for rapid cell proliferation and survival under hypoxic conditions commonly found in tumors .
Case Study: PFKFB4 in Cancer
A study demonstrated that inhibiting the kinase activity of PFKFB4 significantly reduced F2,6BP levels in cancer cell lines, leading to decreased glucose uptake and ATP production. This suggests that targeting PFKFB4 may be a viable strategy for cancer therapy by disrupting the metabolic adaptations that support tumor growth .
Implications in Diabetes Management
In the context of diabetes, particularly type 2 diabetes characterized by insulin resistance, increasing hepatic levels of F2,6BP has shown promising results. A study involving adenovirus-mediated gene transfer to enhance hepatic PFK-2 activity resulted in significantly elevated F2,6BP levels. This intervention improved insulin sensitivity by downregulating glucose-6-phosphatase and upregulating glucokinase expression .
Table: Effects of Increased F2,6BP on Hepatic Metabolism
Parameter | Control Group | Enhanced F2,6BP Group |
---|---|---|
Plasma Glucose Levels | High | Significantly Reduced |
Insulin Levels | Elevated | Reduced |
Glucose-6-Phosphatase Expression | High | Downregulated |
Glucokinase Expression | Low | Upregulated |
F2,6BP functions through several mechanisms:
- Allosteric Modulation : It increases PFK-1 affinity for its substrates while alleviating inhibition by ATP .
- Regulatory Feedback : It plays a role in feedback mechanisms that adjust metabolic pathways according to cellular energy status.
- Impact on Macrophage Metabolism : In chronic diseases such as obesity and type 2 diabetes, macrophages exhibit altered metabolism influenced by F2,6BP levels .
Propiedades
IUPAC Name |
[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWOAJXNVLXPMU-ZXXMMSQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O12P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90897603 | |
Record name | Fructose 2,6-diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90897603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Fructose 2,6-bisphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001047 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
79082-92-1 | |
Record name | Fructose 2,6-diphosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79082-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fructose 2,6-diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079082921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fructose 2,6-diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90897603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fructose 2,6-diphosphate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE96VBE4LU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | D-Fructose 2,6-bisphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001047 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.